molecular formula C5H10O B3126231 (R)-2-methylbutyraldehyde CAS No. 33204-48-7

(R)-2-methylbutyraldehyde

Cat. No. B3126231
CAS RN: 33204-48-7
M. Wt: 86.13 g/mol
InChI Key: BYGQBDHUGHBGMD-RXMQYKEDSA-N
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Description

(R)-2-methylbutyraldehyde, also known as isovaleraldehyde, is a colorless liquid with a pungent odor. It is a volatile organic compound that is commonly used as a flavoring agent in the food industry. (R)-2-methylbutyraldehyde is also used in the production of perfumes, pharmaceuticals, and agrochemicals. In recent years, there has been increasing interest in the scientific research application of (R)-2-methylbutyraldehyde due to its potential as a bioactive compound.

Scientific Research Applications

1. Biocatalytic Processes

(R)-2-Methylbutyraldehyde plays a crucial role in biocatalytic processes. A study by Gooding et al. (2010) describes the development of a practical kinetic resolution process using an enantiospecific biocatalytic reduction of racemic 2-methylvaleraldehyde, which is closely related to (R)-2-methylbutyraldehyde. This process involves an evolved ketoreductase enzyme to selectively reduce the (R)-enantiomer to the desired product with high efficiency and is scalable, cost-effective, and green (Gooding et al., 2010).

2. Chromatographic Analysis

In chromatographic analysis, (R)-2-methylbutyraldehyde is identified and resolved from other aldehydes. Ronakinen (1967) conducted a study on the paper chromatographic resolution of aldehyde 2,4-dinitrophenylhydrazone mixtures, including 2-methylbutyraldehyde, to investigate possible interferences in identification and to assess the completeness of isolation (Ronakinen, 1967).

3. Flavor Binding and Sensory Analysis

(R)-2-methylbutyraldehyde is studied in the context of flavor binding and sensory analysis in food chemistry. For instance, He et al. (2021) explored how incubation temperature affects the binding of aldehydes like 3-methylbutyraldehyde to myosin, which is relevant for understanding meat flavor retention and control (He et al., 2021).

4. Synthesis of Chiral Building Blocks

The compound is used in synthesizing chiral building blocks for various applications. A study by Rossi et al. (1985) utilized (R)-2-methylbutyraldehyde derivatives for synthesizing biologically active compounds, including enantiomerically pure pheromones (Rossi et al., 1985).

properties

IUPAC Name

(2R)-2-methylbutanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O/c1-3-5(2)4-6/h4-5H,3H2,1-2H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGQBDHUGHBGMD-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426270
Record name (R)-2-methylbutyraldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-methylbutyraldehyde

CAS RN

33204-48-7
Record name (R)-2-methylbutyraldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This example describes the process according to the invention for the aldol condensation of n-pentanal (n-valeraldehyde) to 2-propylheptenal (1+1 product), and the co-aldolization of n-pentanal with 2-methylbutanal to give the cross-product (1+2 product), 2-propyl-4-methylhexenal. The reactor used was, as in Example 3, a DN15 tube (internal diameter 17.3 mm) of length 4 m with a total volume of 9.11. About 50% of the total volume of the tubular reactor was filled with static mixers. In contrast to Example 3, the C5-aldehyde mixture reactant was not fed in upstream of the reactor, but instead into the NaOH circulation system upstream of the circulation pump according to FIG. 2.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
RW Hoffmann, HJ Zeiss - Angewandte Chemie International …, 1980 - Wiley Online Library
The diastereoselectivities achieved so far lie mainly in the range of 0.84: These results should be open to improvement by use of a chiral reagent instead of an achiral one in the …
Number of citations: 45 onlinelibrary.wiley.com
C Corbion, J Smith-Ravin, O Marcelin, J Bouajila - Molecules, 2023 - mdpi.com
Among the family of sugarcane spirits, those made from juice are diverse and often produced in a traditional way. They must be distinguished from other sugarcane spirits, which are …
Number of citations: 7 www.mdpi.com
R Moreira - 2022 - uwspace.uwaterloo.ca
Daptomycin (dap) is a clinical antibiotic used to treat infections with multi-drug resistant Gram-positive bacteria. Despite nearly 20 years of clinical use, the action mechanism of this …
Number of citations: 0 uwspace.uwaterloo.ca

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